Ramiprilat - 87269-97-4

Ramiprilat

Catalog Number: EVT-279739
CAS Number: 87269-97-4
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramiprilat is the active metabolite of the prodrug ramipril. [, ] It is classified as a nonsulfhydryl-containing ACE inhibitor, distinguishing it from other ACE inhibitors like captopril and zofenoprilat. [] Ramiprilat plays a crucial role in scientific research, particularly in cardiovascular studies, due to its potent ACE inhibitory activity. [, , ] Studies utilizing ramiprilat contribute to understanding ACE's role in various physiological and pathological processes. [, , , , ]

Source and Classification

Ramiprilat is derived from ramipril, which is synthesized from various chemical precursors. As an ACE inhibitor, ramiprilat functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This classification places it within the broader category of antihypertensive agents.

Synthesis Analysis

The synthesis of ramipril involves several key steps:

  1. Formation of Azabicyclic Intermediate: The synthesis begins with the formation of an azabicyclic compound. A typical method involves the reaction of cyclopentanone with morpholine under acidic conditions to form a bicyclic intermediate.
  2. Peptide Coupling: The azabicyclic intermediate is then coupled with N-[1-(S)-ethoxycarbonyl]-3-phenylpropyl]-L-alanine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) as coupling agents in a suitable solvent. This step is crucial for forming the peptide bond necessary for ramipril synthesis.
  3. Hydrogenation: The resulting product undergoes hydrogenation to remove protective groups and yield ramipril. This step typically uses palladium on carbon as a catalyst under controlled hydrogen pressure.
  4. Purification: The final product is purified through column chromatography to isolate ramipril from impurities and unreacted materials .

Technical Parameters

  • Solvents Used: Common solvents include dimethylformamide (DMF), dioxane, and ethanol.
  • Catalysts: Palladium on carbon is frequently employed for hydrogenation.
  • Reaction Conditions: Temperature ranges from room temperature to 35 °C, with pressures typically between 1 to 40 atmospheres depending on the specific step in the synthesis process .
Molecular Structure Analysis

Ramiprilat has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C23H32N2O5S, and it features:

  • Chiral Centers: Five asymmetric carbon atoms contribute to its stereochemistry.
  • Functional Groups: The molecule contains a carboxylic acid group, an amine group, and an ethoxycarbonyl group which are essential for its biological activity.

Structural Data

  • Molecular Weight: Approximately 432.58 g/mol.
  • Molecular Geometry: The presence of multiple rings and functional groups leads to a three-dimensional structure that is crucial for its interaction with the ACE enzyme .
Chemical Reactions Analysis

Ramiprilat participates in various chemical reactions typical for ACE inhibitors:

  1. Inhibition of Angiotensin-Converting Enzyme: By binding to the active site of ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II.
  2. Degradation Pathways: Ramipril can degrade into several impurities under specific conditions, including hydrolysis to form ramipril diacid and cyclization into diketopiperazine derivatives .

Reaction Conditions

  • Hydrolysis: Typically occurs under acidic or basic conditions.
  • Cyclization Reactions: Can be induced by heating or through enzymatic processes in vivo.
Mechanism of Action

Ramiprilat exerts its therapeutic effects primarily through the inhibition of ACE:

  • Reduction in Angiotensin II Levels: By inhibiting ACE, ramiprilat decreases levels of angiotensin II, leading to vasodilation.
  • Decreased Sympathetic Activity: This reduction also lowers sympathetic nervous system activity, contributing to decreased blood pressure.
  • Diuretic Effect: It promotes sodium and water excretion by the kidneys, further aiding in blood pressure reduction .

Pharmacodynamics

The pharmacodynamic profile indicates that ramiprilat's effects can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients.

Physical and Chemical Properties Analysis

Ramiprilat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents like methanol and ethanol but poorly soluble in non-polar solvents.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 112 °C .

Analytical Data

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to functional groups provide insight into its molecular structure.
  • Mass Spectrometry (MS): Used for confirming molecular weight and structure elucidation.
Applications

Ramiprilat's primary applications include:

  1. Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  2. Heart Failure Treatment: Used as part of a regimen for managing chronic heart failure.
  3. Cardiovascular Risk Reduction: Indicated for patients at high risk for myocardial infarction or stroke due to its protective cardiovascular effects .

Research Applications

Ongoing research explores additional therapeutic benefits, including potential roles in renal protection and treatment of diabetic nephropathy.

Molecular Targets in the Renin-Angiotensin-Aldosterone System (RAAS)

Ramiprilat, the active metabolite of the prodrug ramipril, exerts its primary therapeutic effects through targeted inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This diacid compound selectively binds to angiotensin-converting enzyme (ACE), a zinc metallopeptidase predominantly located on endothelial surfaces in the lungs, kidneys, and vascular beds [1] [4]. ACE catalyzes the conversion of angiotensin I (ATI) to angiotensin II (ATII), an octapeptide hormone with potent vasoconstrictive, pro-inflammatory, and pro-fibrotic properties [1] [10]. By disrupting ATII synthesis, ramiprilat produces a cascade of physiological effects:

  • Vasodilation: Reduced ATII-mediated vasoconstriction decreases systemic vascular resistance [4]
  • Reduced Aldosterone Secretion: Diminished ATII stimulation of adrenal glomerulosa cells lowers sodium/water reabsorption [1]
  • Attenuation of Pathological Remodeling: Inhibition of ATII's growth-promoting effects on cardiac/vascular smooth muscle prevents ventricular hypertrophy and vascular fibrosis [1] [4]

The molecular specificity of ramiprilat extends to both circulating and tissue-based RAAS components, with particularly high affinity for membrane-bound ACE in critical organs like the heart, kidneys, and vasculature [6]. This tissue penetration underlies its cardiorenal protective effects beyond blood pressure modulation.

Table 1: Key Molecular Targets of Ramiprilat in RAAS

Target MoleculeBiological RoleEffect of Ramiprilat
Angiotensin-Converting Enzyme (ACE)Converts ATI → ATII; Degrades bradykininCompetitive inhibition (Ki ~1-5nM) [1] [7]
Angiotensin II (ATII)Vasoconstriction, aldosterone release, tissue remodeling↓ Plasma/tissue levels by >80% [1] [4]
AldosteroneSodium retention, potassium excretion, fibrosis promotion↓ Secretion via ATII suppression [1]

Competitive Inhibition of Angiotensin-Converting Enzyme (ACE): Structural and Kinetic Insights

Ramiprilat's inhibitory potency stems from its structural mimicry of ACE's natural substrates and its optimized interaction with the enzyme's catalytic domain. Unlike the esterified prodrug ramipril, ramiprilat possesses a free carboxyl group that enables direct, high-affinity binding to ACE's active site via three critical interactions [1] [7]:

  • Zinc Coordination: The sulfhydryl group of ramiprilat chelates the Zn²⁺ ion at ACE's catalytic core (Kd ~1.7 × 10⁻⁹ M) [7]
  • Hydrogen Bonding: Multiple hydrogen bonds form with ACE residues His353, Glu384, and Lys511
  • Hydrophobic Interactions: The bicyclic ring system occupies S1' and S2' substrate pockets

Kinetic studies reveal ramiprilat acts as a slow-tight binding inhibitor with a two-phase mechanism [1] [2]:

  • Initial rapid equilibrium: Formation of initial enzyme-inhibitor complex (Ki ~ 4 nM)
  • Slow isomerization: Complex undergoes conformational change to tighter complex (Ki* ~ 0.1 nM)

This results in prolonged dissociation half-life (>50 hours) despite plasma elimination half-life of 15-18 hours, explaining its sustained pharmacodynamic effects [1] [2]. The inhibitor's binding affinity exceeds that of endogenous substrates angiotensin I (Km ~16-50 µM) and bradykinin (Km ~0.2 µM) by several orders of magnitude, ensuring effective competition under physiological conditions [4].

Role of Bradykinin Potentiation in Therapeutic Efficacy

Beyond RAAS suppression, ramiprilat's therapeutic profile is significantly shaped by its potentiation of bradykinin – a mechanism distinct from angiotensin receptor blockers (ARBs). ACE (kininase II) normally degrades bradykinin into inactive fragments. Ramiprilat inhibits this catabolism, elevating bradykinin concentrations 3-5 fold in plasma and tissues [3] [5]. Bradykinin binds endothelial B₂ receptors, triggering two key vasoprotective pathways:

  • Nitric Oxide (NO) Release: Activated endothelial NO synthase (eNOS) increases cyclic GMP → vasodilation [5]
  • Prostacyclin (PGI₂) Synthesis: Cyclooxygenase-2 (COX-2) induction → vasodilation and platelet inhibition [3]

Experimental models demonstrate that bradykinin potentiation mediates critical cardioprotective effects:

  • HOE 140 Studies: The B₂ receptor antagonist HOE 140 abolished ramiprilat's infarct size reduction (54% → 0%) in ischemic rabbit hearts [5]
  • NO Synthase Inhibition: NG-nitro-L-arginine methyl ester (L-NAME) blocked ramiprilat's cardioprotection [5]
  • Endothelial Function: In hypercholesterolemic rabbits, ramiprilat restored endothelial function via bradykinin-dependent NO release, reducing atherosclerosis progression [3]

Table 2: Bradykinin-Mediated Effects of Ramiprilat

EffectMechanismTherapeutic Impact
VasodilationB₂ receptor → NO/cGMP pathway↓ Afterload, improved tissue perfusion [3] [5]
Anti-thromboticPGI₂ release → platelet inhibition↓ Thrombotic events in high-risk patients [3]
Anti-remodelingNO inhibition of fibroblast proliferation↓ Myocardial fibrosis/hypertrophy [5]
Ischemia protectionPreconditioning-like effect via protein kinase C↓ Infarct size (54% reduction) [5]

Tissue-Specific ACE Inhibition and Differential Metabolite Activity

Ramiprilat exhibits heterogeneous distribution across tissues, with inhibition profiles distinct from plasma ACE kinetics. Tissue-specific effects arise from two key properties:

Differential Tissue Penetration

:

  • Cardiac Tissue: Ramiprilat achieves concentrations 50-fold higher than plasma, with >90% ACE inhibition sustained for >24h post-dose [2]
  • Renal Tissue: Selective efflux transporters concentrate ramiprilat in proximal tubules, suppressing intraglomerular angiotensin II despite plasma RAAS escape [6]
  • Vascular Endothelium: High lipophilicity (logP=1.8) enables efficient partitioning into endothelial membranes [7]

Properties

CAS Number

87269-97-4

Product Name

Ramiprilat

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1

InChI Key

KEDYTOTWMPBSLG-HILJTLORSA-N

SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ramiprilat;

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.